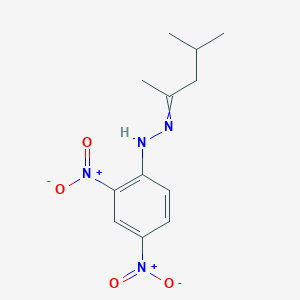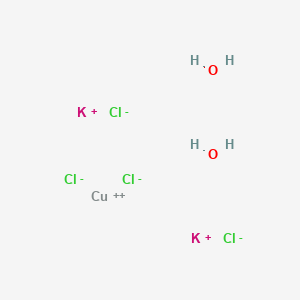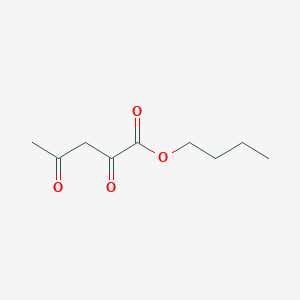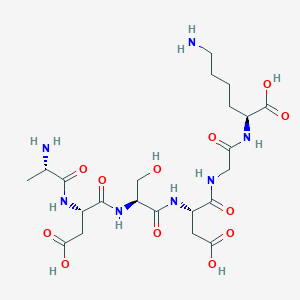
N-(4-methylpentan-2-ylideneamino)-2,4-dinitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The aniline and dinitro groups would contribute to the aromaticity of the compound, while the alkyl group would add some steric bulk .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the nitro groups might make the compound more reactive. The alkyl group could affect the compound’s solubility in different solvents .Applications De Recherche Scientifique
Chemical Modifications and Material Science
Compounds like N-(4-methylpentan-2-ylideneamino)-2,4-dinitroaniline might find applications in the development of new materials, given their potential for chemical modifications. For instance, methylene-linked liquid crystal dimers, such as those studied by Henderson and Imrie (2011), highlight the potential for structurally similar compounds to exhibit unique transitional properties and phase behaviors, which could be crucial in the development of advanced liquid crystal displays and other optoelectronic devices (Henderson & Imrie, 2011).
Environmental Chemistry and Toxicology
The environmental fate and impact of chemical compounds, particularly in agriculture and soil chemistry, could be another area of relevance. Studies like that of Grover et al. (1997) on the environmental chemistry of dinitroaniline herbicides, including their degradation, mobility, and persistence, provide insight into how structurally related compounds might interact with the environment and contribute to agricultural practices (Grover et al., 1997).
Pharmacology and Medicinal Chemistry
In pharmacology, the study of compound mechanisms, such as the modulation of immune responses in the treatment of malignant melanoma using D.N.C.B. (Truchetet et al., 1989), demonstrates how chemicals with specific functional groups might be harnessed for therapeutic purposes. Such insights could suggest potential biomedical applications for N-(4-methylpentan-2-ylideneamino)-2,4-dinitroaniline or similar compounds in drug development or as biological response modifiers (Truchetet et al., 1989).
Orientations Futures
Propriétés
IUPAC Name |
N-(4-methylpentan-2-ylideneamino)-2,4-dinitroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O4/c1-8(2)6-9(3)13-14-11-5-4-10(15(17)18)7-12(11)16(19)20/h4-5,7-8,14H,6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNLVZDNGQXFBAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10278112 |
Source


|
| Record name | 1-(2,4-Dinitrophenyl)-2-(4-methylpentan-2-ylidene)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10278112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pentanone, 4-methyl-, (2,4-dinitrophenyl)hydrazone | |
CAS RN |
1655-42-1 |
Source


|
| Record name | 1-(2,4-Dinitrophenyl)-2-(4-methylpentan-2-ylidene)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10278112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1655-42-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B158689.png)





